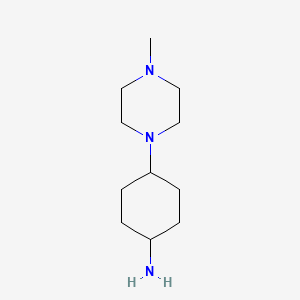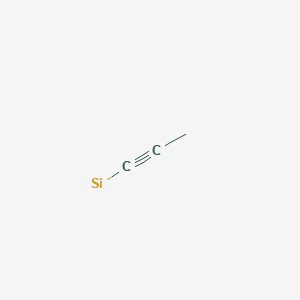
Silane, 1-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 1-propynyl-: is an organosilicon compound with the chemical formula C6H12Si 1-(Trimethylsilyl)-1-propyne . This compound is a clear, colorless liquid that is miscible with toluene and has a boiling point of approximately 99-100°C . It is primarily used in organic synthesis, particularly in the preparation of alkynyl silane derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 3-Trimethylsilyl-2-propyn-1-ol: One common method for synthesizing 1-(Trimethylsilyl)-1-propyne involves the reaction of 3-Trimethylsilyl-2-propyn-1-ol with a suitable dehydrating agent.
Industrial Production Methods: Industrially, the production of silanes often involves the reaction of silicon with hydrogen chloride to produce trichlorosilane, which is then further processed to obtain various silane derivatives.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Silane, 1-propynyl- can undergo oxidation reactions, typically forming silanols or siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as triethylsilane or diphenylsilane are often used.
Substitution: Reagents like halogens or alkyl halides are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alkanes or alcohols.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used in the preparation of alkynyl silane derivatives and highly substituted indenes through palladium-catalyzed carboannulation.
Biology and Medicine:
Surface Modification: Silane compounds are used to modify surfaces for better adhesion and biocompatibility.
Industry:
Coatings and Sealants: Silane-based coatings are used for their hydrophobic properties and corrosion resistance.
Adhesion Promoters: Used in various industrial applications to enhance the adhesion between different materials.
Mecanismo De Acción
Surface Reactions:
- Silane, 1-propynyl- reacts with surface hydroxyl groups or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions .
- The silanes hydrolyze in solution to form silanols, which then attach to the surface by reacting with surface hydroxyl groups, eliminating water in the process .
Comparación Con Compuestos Similares
Silane (SiH4): A colorless, pyrophoric gas used as a precursor to elemental silicon.
Phenylsilane (C6H5SiH3): Used in organic synthesis for the protection and deprotection of functional groups.
Vinylsilane (C2H3SiH3): Commonly used as a coupling agent and in the production of silicone polymers.
Uniqueness:
Propiedades
Número CAS |
1117-93-7 |
|---|---|
Fórmula molecular |
C3H6Si |
Peso molecular |
70.16 g/mol |
Nombre IUPAC |
prop-1-ynylsilane |
InChI |
InChI=1S/C3H6Si/c1-2-3-4/h1,4H3 |
Clave InChI |
ALGXRKPJUTVMSJ-UHFFFAOYSA-N |
SMILES |
CC#C[Si] |
SMILES canónico |
CC#C[SiH3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B3213311.png)
![3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3213316.png)
![N-benzyl-3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B3213323.png)
![Acetic acid, [(phenylmethyl)hydrazono]-](/img/structure/B3213333.png)
![2-(4-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3213348.png)

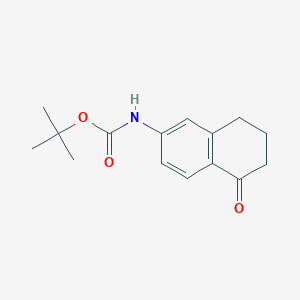
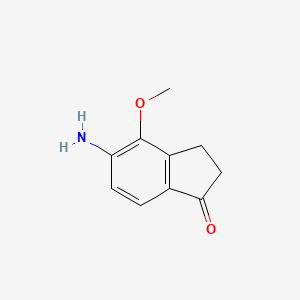
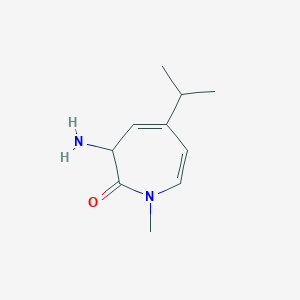
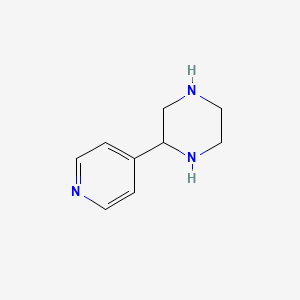
![4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene](/img/structure/B3213400.png)
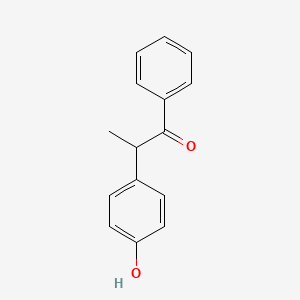
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-bis(propan-2-yl)benzamide](/img/structure/B3213424.png)
